molecular formula C9H13ClN2O B3369836 3-Ethoxybenzene-1-carboximidamide hydrochloride CAS No. 25027-74-1

3-Ethoxybenzene-1-carboximidamide hydrochloride

Cat. No. B3369836
CAS RN: 25027-74-1
M. Wt: 200.66 g/mol
InChI Key: MLQSDZDFNFPEOK-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS Number: 25027-74-1) is a chemical compound with the molecular formula C₉H₁₃ClN₂O . It is also known by its IUPAC name: 3-ethoxybenzenecarboximidamide hydrochloride . The compound exists as a white powder and is typically stored at room temperature (RT) under inert atmospheric conditions .


Synthesis Analysis

The synthetic pathway for 3-Ethoxybenzene-1-carboximidamide hydrochloride involves the introduction of an ethoxy group onto the benzene ring, followed by the formation of the carboximidamide functional group. Detailed synthetic methods and reaction conditions are documented in peer-reviewed literature, which would require further investigation .


Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzene-1-carboximidamide hydrochloride consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboximidamide group (-C(NH₂)=NH). The hydrochloride salt forms due to the presence of the chloride ion (Cl⁻). The compound’s molecular weight is approximately 200.67 g/mol .


Chemical Reactions Analysis

Studies on the reactivity of 3-Ethoxybenzene-1-carboximidamide hydrochloride are essential for understanding its behavior under various conditions. Researchers have investigated its reactions with other organic and inorganic compounds, but specific details would require examination of relevant scientific literature .


Physical And Chemical Properties Analysis

  • Purity : Reported to be 95% pure

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Mahesh et al. (2011) involved the design and synthesis of a novel series of 3-ethoxyquinoxalin-2-carboxamides to meet the pharmacophoric requirements of 5-HT3 receptor antagonists. This work was rooted in the use of 3-ethoxyquinoxalin-2-carboxylic acid as a key intermediate. The synthesized compounds were evaluated for their 5-HT3 receptor antagonism and showed promising anti-depressant-like activity in a forced swim test. This highlights the compound's potential in the field of neuropsychopharmacology and its relevance in the development of new antidepressants (Mahesh et al., 2011).

Extraction and Purification Processes

Studies on the extraction and purification of precious metals like gold from acidic chloride media have shown the effectiveness of certain aromatic ethereal compounds. For instance, Oshima et al. (2019) investigated the structural factors influencing the extraction of Au(III) using aromatic ethereal compounds. They found that the strength of hydrophobicity of the compounds correlated with their extractability for Au(III). This research provides valuable insights into the design and selection of extractants for the efficient recovery of precious metals from various media (Oshima et al., 2019).

Crystallographic Investigation

McHugh et al. (2020) conducted a synthetic and crystallographic investigation of a layered coordination framework involving copper-1,3-bis(4-carboxyphenyl)-5-ethoxybenzene. This research is significant in the field of material science, especially concerning the synthesis and characterization of novel coordination frameworks with potential applications in catalysis, sensing, and gas storage (McHugh et al., 2020).

Safety and Hazards

  • Precautionary Statements : Proper handling, protective equipment, and safety protocols are necessary when working with this compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-ethoxybenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQSDZDFNFPEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25027-74-1
Record name Benzenecarboximidamide, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25027-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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